Cas no 38229-81-1 (4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside)

4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a glycoside derivative featuring an iodophenyl aglycone and a 2-acetamido-2-deoxy-β-D-glucose moiety. This compound is particularly useful in glycobiology research, serving as a substrate or intermediate in enzymatic studies, particularly those involving glycosidases or glycosyltransferases. The iodine substituent enhances its utility in radiolabeling or as a heavy-atom derivative for X-ray crystallography. Its well-defined structure and stability make it suitable for probing carbohydrate-protein interactions and synthesizing more complex glycoconjugates. The β-configuration ensures specificity in enzymatic and binding assays, while the acetamido group contributes to its solubility and reactivity in aqueous and organic media. This compound is valuable for mechanistic and structural studies in glycoscience.
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside structure
38229-81-1 structure
Product name:4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
CAS No:38229-81-1
MF:C14H18INO6
Molecular Weight:423.20000
CID:923214
PubChem ID:15699423

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 化学的及び物理的性質

名前と識別子

    • 4'-iodophenyl 2-acetamido-2-deoxy-beta-d-glucopyranoside
    • 4-IODOPHENYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE
    • N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
    • DTXSID90577019
    • W-202569
    • 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
    • Z1800406678
    • 38229-81-1
    • AKOS030495926
    • 4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
    • インチ: InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
    • InChIKey: KGPUPMSGODKWLN-DHGKCCLASA-N
    • SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O

計算された属性

  • 精确分子量: 423.01800
  • 同位素质量: 423.01788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 376
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • PSA: 108.25000
  • LogP: 0.00460

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I209060-1g
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
38229-81-1
1g
$ 490.00 2022-06-04
TRC
I209060-2.5g
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
38229-81-1
2.5g
$ 815.00 2022-06-04
Biosynth
MI00866-25 g
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
38229-81-1
25g
$1,819.25 2023-01-03
TRC
I209060-6.25g
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
38229-81-1
6.25g
$ 1625.00 2022-06-04
Biosynth
MI00866-10 g
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
38229-81-1
10g
$909.60 2023-01-03
Biosynth
MI00866-5 g
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
38229-81-1
5g
$485.10 2023-01-03

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 関連文献

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranosideに関する追加情報

4-Iodophenyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside: A Comprehensive Overview

4-Iodophenyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside, identified by the CAS registry number 38229-81-1, is a specialized chemical compound with significant applications in the fields of pharmacology, biochemistry, and organic synthesis. This compound is a derivative of b-D-glucopyranoside, a common sugar derivative, modified with an iodophenyl group and an acetamido substituent. The presence of the iodine atom in the phenyl ring introduces unique electronic and steric properties, making this compound a valuable tool in various research and industrial settings.

The synthesis of 4-Iodophenyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves multi-step organic reactions, including glycosylation, acetylation, and iodination processes. Recent advancements in stereochemistry and catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of enzymatic catalysts has been explored to enhance the yield and purity of the compound, aligning with the growing trend toward sustainable and eco-friendly chemical processes.

In terms of applications, this compound has been extensively studied for its potential in drug discovery and development. Its structure resembles certain natural products, making it a promising candidate for mimicking biological pathways or inhibiting specific enzymes. Recent research has highlighted its role as a potential lead compound in anti-cancer drug development, where it has shown selective cytotoxicity against various cancer cell lines.

Beyond pharmacology, 4-Iodophenyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has found applications in bioconjugation chemistry and diagnostic imaging. Its ability to serve as a versatile linker or label makes it invaluable in the construction of bioactive molecules and imaging agents. For example, coupling this compound with fluorescent dyes or radiolabels has enabled researchers to track molecular interactions in real-time, providing insights into complex biological systems.

The structural uniqueness of this compound also lends itself to applications in materials science. By incorporating it into polymer networks or self-assembling systems, scientists have developed novel materials with tailored optical and mechanical properties. These materials hold promise for use in sensors, drug delivery systems, and advanced biomaterials.

From an analytical standpoint, the characterization of 4-Iodophenyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has benefited from cutting-edge techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure, stereochemistry, and conformational dynamics.

In conclusion, 4-Iodophenyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside (CAS No: 38229-81-1) stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. As research continues to uncover new functionalities and uses for this compound, its significance in both academic and industrial contexts is expected to grow further.

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